Ethyl 4-bromo-6-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-6-methylquinoline-3-carboxylate is a quinoline derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom at the 4th position, a methyl group at the 6th position, and an ethyl ester group at the 3rd position of the quinoline ring. The presence of these functional groups makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6-methylquinoline-3-carboxylate typically involves the bromination of a quinoline precursor followed by esterification. One common method starts with the bromination of 6-methylquinoline-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4). The resulting 4-bromo-6-methylquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Reduction Products: Alcohol derivatives of the original ester compound.
Scientific Research Applications
Ethyl 4-bromo-6-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the derivative synthesized from this compound .
Comparison with Similar Compounds
Ethyl 4-bromo-6-methylquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of a methyl group, affecting its chemical properties and applications.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Features both bromine and chlorine atoms, offering unique reactivity patterns.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
ethyl 4-bromo-6-methylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-15-11-5-4-8(2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIGSFQWFVAHEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677902 |
Source
|
Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-73-6 |
Source
|
Record name | Ethyl 4-bromo-6-methylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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